Difenzoquat metilsulfate

Description

Historical Perspectives and Regulatory Evolution in Pesticide Science

Difenzoquat (B1210283) was first registered as a pesticide in the United States in July 1975. epa.gov It was introduced for post-emergent use to control wild oats in barley and wheat crops. epa.gov The United States Environmental Protection Agency (EPA) issued a Registration Standard for difenzoquat in December 1988. epa.gov Subsequently, the compound went through the reregistration process to ensure it met the more stringent scientific and regulatory standards of the time. epa.gov

In the United States, the sole registrant for difenzoquat has been identified as BASF. epa.gov The EPA has established tolerances for difenzoquat residues, expressed in terms of the parent compound, ranging from 0.05 ppm in fat, meat, and meat byproducts to 20 ppm in wheat and barley straw. epa.gov The compound is also listed in the EPA's dataset of Human Health Benchmarks for Pesticides under the Safe Drinking Water Act. nih.gov

From an international regulatory perspective, Difenzoquat metilsulfate was introduced in the USA in 1982. herts.ac.uk However, it is not approved for use as a pesticide in Great Britain and its approval under EC Regulation 1107/2009 has expired. herts.ac.uk A 2020 study by Wageningen Food Safety Research highlighted this compound as a pesticide used on crops like barley, wheat, rye, maize, and flax, which may be present in feed materials imported into the European Union, necessitating monitoring. wur.nl

Table 1: Regulatory and Historical Milestones for Difenzoquat

| Year/Event | Milestone Description | Country/Region |

| 1975 | First registered as a pesticide. epa.gov | United States |

| 1982 | Introduced as a commercial herbicide. herts.ac.uk | United States |

| 1988 | Registration Standard issued by the EPA. epa.gov | United States |

| Not Approved | Not approved for use as a pesticide. herts.ac.uk | Great Britain |

| Expired | Approval under EC Regulation 1107/2009 has expired. herts.ac.uk | European Union |

Classification within Herbicide Chemistry and its Relation to Other Compound Classes

This compound's classification within herbicide chemistry is specific, and it is important to distinguish it from other, superficially similar compounds.

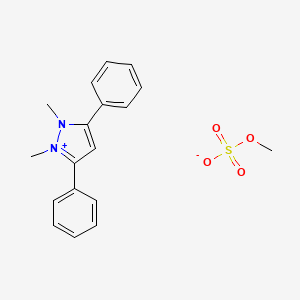

Difenzoquat (1,2-dimethyl-3,5-diphenyl-1H-pyrazolium ion) is frequently considered to be a bipyridylium compound, such as paraquat (B189505). epa.gov This is due to its similar biological activity, which involves the rapid destruction of cell membranes. epa.govorst.edu However, from a chemical structure standpoint, this classification is incorrect. epa.gov Unlike the bipyridylium herbicides, which are characterized by two linked pyridine (B92270) rings, difenzoquat's core structure is different. epa.gov

Chemically, Difenzoquat is a pyrazole (B372694) compound bearing two phenyl rings. epa.govnih.gov It is classified as a phenylpyrazole herbicide and a quaternary ammonium (B1175870) compound. herts.ac.ukchiralen.com The active cation is the 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium ion. epa.gov Its mode of action is as a postemergence contact herbicide that disrupts cell membranes. herts.ac.ukorst.edu This process is activated by sunlight, which leads to the formation of reactive oxygen species that rupture plant cell membranes, causing rapid browning and necrosis of the tissue. orst.edu

While the primary mode of action is widely cited as cell membrane disruption, some toxicological databases also classify this compound as a cholinesterase or acetylcholinesterase (AChE) inhibitor. nih.gov This mechanism, however, is more characteristic of other pesticide classes like organophosphates. The predominant classification in weed science literature aligns with its function as a cell membrane disrupter, activated by photosystem I. orst.edu

Role and Significance in Agricultural Weed Science Research

This compound holds a specific and significant role in weed science, primarily for its selective control of wild oats (Avena fatua). epa.gov Wild oats are a detrimental annual grassy weed that can cause severe yield losses in major cereal crops by competing for nutrients, water, and light. epa.gov

The significance of Difenzoquat lies in its post-emergence application, targeting the weed after it has already germinated. epa.gov It is absorbed by the foliage and acts on the growing point of the weed. herts.ac.ukalberta.ca Research has focused on its efficacy in crops such as barley and wheat. epa.govepa.gov Its use has also been documented for wild oat control in alfalfa, clover seed crops, maize, and flax. herts.ac.ukagropages.comchemdad.com Beyond its primary herbicidal use, some sources have noted its application as a fungicide for controlling powdery mildew in cereals. agropages.com

The compound is strongly adsorbed by soil particles, which limits its movement. agropages.com Research on its environmental fate indicates a soil half-life of approximately three months, with no significant microbial degradation. agropages.comchemdad.com In plants, metabolism of the compound is not significant; instead, it is removed through photolytic demethylation to the monomethyl pyrazole. agropages.com

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C18H20N2O4S chemicalbook.com |

| Molecular Weight | 360.43 g/mol chemicalbook.com |

| Physical Form | Colorless, hygroscopic crystals agropages.com |

| Melting Point | 150-160 °C (technical grade) agropages.com |

| Water Solubility | 765 g/L (at 25 °C) agropages.com |

| Soil Adsorption Coefficient (Koc) | ~30,000 agropages.com |

| Soil Half-life | Approximately 3 months agropages.com |

Current Research Landscape and Emerging Academic Challenges

The current research landscape for this compound has evolved from initial efficacy and registration-focused studies to inclusion in broader toxicological and environmental assessments. Early regulatory evaluations, such as the EPA's TRED process, identified data deficiencies, including the need for a multigeneration reproduction toxicity study and further field trial residue studies for certain crops. epa.gov

In recent years, this compound has been included in large-scale computational toxicology research programs like the EPA's ToxCast™. nih.govrowan.edu These programs use high-throughput screening assays to predict the potential for thousands of chemicals to interact with various biological pathways. nih.gov This shift indicates a move towards a more predictive and mechanism-driven approach to understanding the potential effects of environmental chemicals. rowan.edu

An emerging academic challenge is the clarification of its complete toxicological profile, particularly the conflicting reports on its mode of action (cell membrane disruption versus acetylcholinesterase inhibition). epa.govnih.govorst.edu Further research is also needed to understand its environmental persistence and potential for transport, given its high soil adsorption and moderate half-life. herts.ac.ukagropages.com Continued monitoring for its presence in the global food and feed supply chain remains a relevant area of study, as highlighted by recent European research. wur.nl The development of advanced analytical methods, including single residue methods (SRM), is crucial for the accurate detection and quantification of such compounds in various matrices. wur.nl

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2-dimethyl-3,5-diphenylpyrazol-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N2.CH4O4S/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEMNBNCQVQXMO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024048 | |

| Record name | Difenzoquat metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow odorless solid; [Reference #1] Colorless solid; [Aldrich MSDS] | |

| Record name | Difenzoquat methyl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

43222-48-6 | |

| Record name | Difenzoquat methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43222-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenzoquat metilsulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043222486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenzoquat metilsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-3,5-diphenylpyrazolium methylsulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENZOQUAT METILSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5I03RK7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Biological Activity

Cellular and Subcellular Targets

The immediate and most pronounced effect of difenzoquat (B1210283) metilsulfate occurs at the cellular membrane, leading to a cascade of events that compromise cell integrity and function. nih.govt3db.ca Concurrently, research has explored its potential to inhibit crucial metabolic pathways.

The principal mode of action for difenzoquat metilsulfate is the rapid destruction of cell membranes. nih.govt3db.cat3db.ca This disruption leads to the loss of cellular integrity and uncontrolled movement of ions and cellular contents, resulting in rapid desiccation and browning of plant tissues. umn.edu Herbicides that act as cell membrane disrupters are typically activated by sunlight, which initiates the formation of reactive oxygen species like hydrogen peroxide. umn.edu These highly reactive molecules then cause lipid peroxidation, leading to the rupture of plant cell membranes. umn.edu This mode of action is characteristic of contact herbicides, where the damage is localized to the areas of application. umn.edu

Investigations into the broader metabolic effects of this compound have pointed towards the inhibition of specific enzymatic pathways. Notably, it has been identified as a cholinesterase or acetylcholinesterase (AChE) inhibitor. nih.govnih.govt3db.ca Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve impulses and muscle contractions. nih.gov While the primary application of this compound is as a herbicide, its activity as a cholinesterase inhibitor highlights a distinct metabolic pathway it can disrupt. nih.govnih.govt3db.ca

Proposed Molecular Mechanisms

Beyond its established role in cell membrane disruption and cholinesterase inhibition, several other molecular mechanisms have been proposed to contribute to the herbicidal activity of this compound. These hypotheses are largely based on observational studies of its effects on plant physiology.

One of the proposed mechanisms of action for this compound is the inhibition of nucleic acid synthesis. nih.govgoogle.comgoogleapis.com However, detailed research findings that elucidate the specific interactions with DNA or RNA synthesis pathways are not extensively documented in the reviewed literature. The observed cessation of plant growth following application is a general symptom that could be linked to interference with nucleic acid replication and transcription, but further investigation is required to confirm a direct inhibitory effect. nih.gov

Interference with photosynthesis and the subsequent production of adenosine (B11128) triphosphate (ATP) has also been suggested as a possible mode of action for this compound. nih.gov Photosynthesis is a fundamental process in plants that converts light energy into chemical energy in the form of ATP and NADPH. nih.govnih.gov This energy is then used to fix carbon dioxide into carbohydrates. nih.gov Herbicides that disrupt this process can have rapid and lethal effects. Some herbicides, for example, divert electrons from the photosystem I (PSI) complex, which is a key component of the photosynthetic electron transport chain. umn.edu While it is plausible that this compound could interfere with these processes, specific studies detailing its impact on photosystems, electron transport, or ATP synthase in chloroplasts are not prominently available in the reviewed sources.

Analysis of Phosphorous Incorporation into Phospholipids (B1166683) and DNA

A proposed mechanism of action for this compound involves the inhibition of nucleic acid synthesis. alberta.caepo.orggoogle.com Research has explored the impact of the herbicide on the incorporation of phosphorus into essential macromolecules like phospholipids and DNA. Studies have indicated that difenzoquat can interfere with DNA synthesis, a critical process for cell division and plant growth.

In comparative studies between tolerant and susceptible wheat varieties, it was observed that DNA synthesis in the susceptible variety was inhibited to a greater extent than in the tolerant one. usda.gov This differential inhibition suggests that the herbicide's selectivity may be linked to its ability to disrupt nucleic acid metabolism more effectively in susceptible plants. Further research has shown that while difenzoquat does inhibit DNA synthesis, the difference in inhibition between resistant and susceptible wild oat biotypes was not significant. However, a notable difference was observed between tolerant and susceptible wheat cultivars, with the susceptible cultivar showing significantly greater inhibition of DNA synthesis. nih.gov This suggests that the inhibition of DNA synthesis is a component of its herbicidal activity, particularly in contributing to the differential response among cereal varieties. nih.gov

Herbicidal Efficacy and Selectivity Research

This compound is recognized for its selective control of wild oats (Avena fatua) in various cereal crops. herts.ac.uknih.govcambridge.org Its efficacy is influenced by factors such as application rate, weed density, and environmental conditions. usda.govcambridge.org

Selective Control of Specific Weed Species

The primary target for this compound is wild oat. herts.ac.uk Field studies have demonstrated its effectiveness in controlling this problematic weed in cereal crops like wheat and barley. nih.govcambridge.org Research indicates that difenzoquat can reduce wild oat populations significantly, though control levels can be inconsistent. usda.gov While highly effective against Avena fatua, difenzoquat has a narrow spectrum of activity and does not control other common grass weeds such as foxtails (Setaria spp.). usda.gov

Table 1: Efficacy of this compound on Wild Oat Control

| Application Rate (kg ai/ha) | Wild Oat Density Reduction (%) | Crop | Reference |

|---|---|---|---|

| 0.8 - 1.2 | 60 - 96 | Cereals | usda.gov |

| 1.12 | Active | Spring Wheat | usda.gov |

Differential Plant Responses to this compound Exposure

A key aspect of this compound's utility is its selectivity between the target weed, wild oat, and the crop. However, tolerance levels can vary significantly among different cereal species and even between cultivars of the same species. usda.gov Barley is generally more tolerant to difenzoquat than wheat. usda.govcambridge.org Within wheat, spring wheat varieties tend to be more susceptible to injury than winter wheat and durum wheat. usda.govcambridge.org

Extensive research has been conducted to identify tolerant and susceptible spring wheat cultivars. usda.gov This differential response has a genetic basis, with studies demonstrating that resistance to difenzoquat in spring wheat is a dominant Mendelian trait. usda.gov The gene responsible for this resistance, designated Dfql, has been located on chromosome 2B. usda.gov The stage of crop growth at the time of application also plays a crucial role in tolerance, with applications at the 2- to 4-leaf stage causing more significant injury to susceptible wheat varieties compared to later applications during tillering. usda.gov

Table 2: Differential Crop Response to this compound

| Crop | General Tolerance Level | Varietal Differences | Genetic Basis of Resistance (in Wheat) | Reference |

|---|---|---|---|---|

| Barley | High | Generally tolerant | Not specified | usda.govcambridge.org |

| Spring Wheat | Variable | Susceptibility varies by cultivar | Dominant Mendelian trait (Dfql gene on chromosome 2B) | usda.gov |

| Durum Wheat | Moderate to High | Generally more tolerant than spring wheat | Not specified | usda.govcambridge.org |

Plant Symptomology and Growth Cessation Studies

Following a foliar application of this compound, susceptible plants exhibit a distinct set of symptoms. The initial response is a rapid cessation of growth. alberta.ca Visible injury symptoms typically appear within three to seven days after treatment. alberta.ca

The first visual sign of damage is chlorosis (yellowing) in the meristematic areas, particularly the growing point. alberta.ca This is followed by the development of general foliar chlorosis and eventually necrosis (tissue death). alberta.ca In susceptible wheat varieties, injury can manifest as reduced plant height and leaf lamina length. usda.gov At high rates, the main shoot may be killed, leading to a loss of apical dominance and increased tillering. usda.gov In severe cases, seedheads may fail to emerge properly. usda.gov

Herbicide Resistance Mechanisms and Management Strategies

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed populations. cabidigitallibrary.org Wild oat populations resistant to difenzoquat have been reported, necessitating the development of effective management strategies. bayer.usmontana.edu

Research into difenzoquat-resistant wild oat populations from Montana, USA, has provided insights into the potential mechanisms of resistance. montana.edu In these populations, which also showed resistance to herbicides from other mode-of-action groups, a non-target site resistance mechanism is suspected. montana.edu Pre-treatment with malathion, a cytochrome P450 inhibitor, partially reversed the resistance to difenzoquat in one of the resistant populations, suggesting that enhanced metabolism via cytochrome P450 enzymes could be a contributing factor to resistance. montana.edu

To mitigate the development and spread of herbicide resistance, a multi-faceted approach is recommended. Key management strategies include:

Monitoring: Regularly scout fields to detect patches of uncontrolled weeds that may indicate the presence of resistance. ahdb.org.uk

Herbicide Rotation and Mixtures: Avoid the consecutive use of herbicides with the same mode of action. manageresistancenow.ca Rotate between different herbicide groups and use tank mixes with multiple effective modes of action to control a broader spectrum of weeds and reduce selection pressure. manageresistancenow.ca

Cultural Practices: Implement cultural control methods such as crop rotation, competitive crop varieties, and appropriate fertilizer placement to reduce reliance on herbicides. bayer.usmanageresistancenow.ca

Integrated Weed Management: Combine chemical control with mechanical and biological methods to create a more robust and sustainable weed management program. manageresistancenow.ca For existing resistant patches, consider targeted tillage or hand-roguing to prevent seed production and spread. ahdb.org.uk

Toxicological Research and Health Effects

Toxicokinetics and Biotransformation Studies

The toxicokinetic profile of Difenzoquat (B1210283) metilsulfate in mammalian models indicates limited absorption and rapid elimination. Studies focusing on its movement and transformation within the body have provided key insights into its biological fate following exposure.

Gastrointestinal Absorption Dynamics in Mammalian Models

Research conducted on mammalian models, specifically rats, has demonstrated that Difenzoquat metilsulfate is poorly absorbed through the gastrointestinal (GI) tract. epa.govepa.gov Following oral administration, only a small fraction of the compound enters systemic circulation. One key study showed that a mere 1% to 7% of the administered radioactive dose was recovered in the urine, indicating minimal absorption from the gut. epa.gov The compound is also noted to be a significant irritant to the GI tract. epa.gov

Table 1: Gastrointestinal Absorption of Difenzoquat in Rats

| Parameter | Finding | Source |

|---|---|---|

| Urinary Recovery (% of Administered Dose) | 1-7% | epa.gov |

| Fecal Elimination (% of Administered Dose) | 63-80% (as parent compound) | epa.gov |

| Timeframe for Fecal Elimination | Within 24 hours | epa.gov |

Dermal Absorption Research and Implications

The potential for this compound to be absorbed through the skin has been investigated through dermal toxicity studies. Findings suggest that dermal absorption is low, a characteristic attributed to the compound's high water solubility and low lipophilic potential. epa.gov A 21-day study on rabbits revealed no evidence of systemic toxicity even at high dose levels, with dermal effects limited to slight edema. epa.gov The rate of dermal absorption is considered to be similarly low to that of gastrointestinal absorption, estimated to be in the range of 1% to 7%. epa.govepa.gov

Distribution Patterns and Tissue Accumulation Investigations

Following the limited absorption, Difenzoquat does not appear to distribute widely or accumulate in tissues. The rat metabolism study indicated that negligible amounts of radioactivity (<0.01 ppm) were found in any tissues analyzed. epa.gov This low potential for bioaccumulation is consistent with the compound's chemical properties, including its low lipophilicity. epa.gov

Table 2: Tissue Accumulation of Difenzoquat in Rats

| Tissue | Residue Level (ppm) | Source |

|---|---|---|

| All Tissues Analyzed | <0.01 ppm | epa.gov |

Elimination Pathways and Metabolite Profiling

Elimination of Difenzoquat from the body is rapid and occurs primarily through the feces. In rat models, the vast majority (63-80%) of the ingested dose is excreted unchanged in the feces within 24 hours of administration. epa.gov This pathway reflects the poor absorption of the parent compound from the GI tract.

Metabolism studies in both plants and livestock show that Difenzoquat is not extensively metabolized. epa.gov No significant metabolites have been identified, and the parent compound is the primary residue of concern. epa.gov This lack of significant biotransformation is a characteristic shared with other bipyridylium-class compounds. epa.gov

Influence of Paraoxonase (PON1) Polymorphisms on Susceptibility

Paraoxonase 1 (PON1) is an enzyme found in the liver and plasma that is known to hydrolyze and detoxify the active metabolites of organophosphate insecticides. nih.gov Genetic polymorphisms in the PON1 gene can result in varied enzyme levels and catalytic efficiency, which may influence an individual's susceptibility to the toxic effects of organophosphates. nih.gov

Some databases have incorrectly categorized this compound as a cholinesterase inhibitor, a mode of action characteristic of organophosphates, and have therefore associated it with PON1 metabolism. nih.gov However, regulatory and scientific sources clarify that Difenzoquat is a pyrazole (B372694) herbicide. epa.govnih.gov Its mechanism of toxicity is the rapid destruction of cell membranes, which is distinct from the acetylcholinesterase inhibition caused by organophosphates. epa.govherts.ac.ukwikipedia.org A review of the scientific literature did not yield studies that establish a direct link between PON1 enzyme activity or its polymorphisms and the metabolism of or susceptibility to this compound. Therefore, the influence of PON1 polymorphisms on Difenzoquat susceptibility is not supported by current research.

Mechanisms of Mammalian Toxicity

Cholinesterase and Acetylcholinesterase (AChE) Inhibition Research

This compound is identified as a cholinesterase or acetylcholinesterase (AChE) inhibitor. nih.gov Chemicals in this category, also known as anticholinesterases, function by suppressing the action of acetylcholinesterase. nih.gov The primary role of acetylcholinesterase is to break down the neurotransmitter acetylcholine (B1216132), which is released at nerve and muscle junctions to facilitate communication. nih.gov This enzymatic breakdown allows muscles and organs to relax after a nerve impulse. nih.gov

By inhibiting the function of AChE, this compound causes an accumulation of acetylcholine in the nervous system. nih.gov This buildup means that acetylcholine continues to act, leading to the uninterrupted transmission of nerve impulses and preventing muscle contractions from ceasing. nih.gov Due to the essential function of acetylcholinesterase, chemicals that interfere with its action are potent neurotoxins. nih.govherts.ac.uk Research has shown that many such inhibitors act by binding to a serine residue in the active site of the acetylcholinesterase enzyme, leading to its complete inhibition. nih.gov

| Target Enzyme | Mechanism | Primary Consequence | Toxicological Classification |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition of enzymatic activity | Accumulation of the neurotransmitter acetylcholine | Neurotoxin nih.govherts.ac.ukherts.ac.uk |

Neurological Manifestations and Neurotoxic Pathways

The primary and most direct neurological effect of this compound stems from its inhibition of acetylcholinesterase. This direct action leads to a state of constant nerve stimulation as acetylcholine accumulates at neuromuscular junctions and synapses. nih.gov

However, recent research suggests the potential for other, more indirect or parallel neurotoxic pathways. In high-throughput screening studies using primary neuronal cultures, this compound was identified among a group of chemicals that induced specific transcriptional changes. researchgate.netnih.gov These changes were consistent with mechanisms related to mitochondrial electron transport, oxidative phosphorylation, and/or microtubule destabilization. nih.gov This line of research indicates that the neurotoxicity of this compound may be multifaceted, extending beyond AChE inhibition to include impacts on cellular energy production and structural integrity. researchgate.netnih.gov

The accumulation of acetylcholine (ACh) resulting from AChE inhibition has significant effects on the autonomic nervous system. Specifically, the buildup of ACh at autonomic ganglia leads to the overstimulation of nicotinic acetylcholine receptors. nih.gov This overstimulation of the sympathetic system can manifest in symptoms such as hypertension and hypoglycemia. nih.gov Further research utilizing the ToxCast™ screening program noted that binding interactions with nicotinic cholinergic receptors were an expected activity for this compound, reinforcing this mechanism. nih.gov At the neuromuscular junction, the overstimulation of nicotinic receptors can lead to muscle weakness, fatigue, muscle cramps, fasciculation, and paralysis. nih.gov

The neurotoxic effects of this compound extend to the central nervous system (CNS). The overstimulation of nicotinic acetylcholine receptors within the CNS, caused by the accumulation of acetylcholine, can result in a range of neurological symptoms. nih.gov These manifestations include anxiety, headache, convulsions, ataxia, tremor, and general weakness. nih.gov In severe cases, this overstimulation can lead to the depression of respiration and circulation, and potentially coma. nih.gov

| Affected Site | Receptor Type | Resulting Symptoms |

|---|---|---|

| Autonomic Ganglia | Nicotinic | Hypertension, hypoglycemia nih.gov |

| Central Nervous System (CNS) | Nicotinic | Anxiety, headache, convulsions, ataxia, tremor, general weakness, respiratory and circulatory depression, coma nih.gov |

| Neuromuscular Junction | Nicotinic | Muscle weakness, fatigue, muscle cramps, fasciculation, paralysis nih.gov |

| Muscarinic Receptors | Muscarinic | Visual disturbances, chest tightness, wheezing, increased bronchial secretions, salivation, lacrimation, sweating, peristalsis, urination nih.gov |

The mechanism of acetylcholinesterase inhibition is the same mechanism of toxicity for organophosphate (OP) pesticides. nih.gov As such, the neurotoxic effects observed from exposure to AChE inhibitors like this compound are linked to the neurotoxic syndromes associated with organophosphate poisoning. nih.gov Research has identified four primary neurotoxic syndromes in humans resulting from acute and chronic exposure to OP pesticides: the cholinergic syndrome, intermediate syndrome, organophosphate-induced delayed polyneuropathy (OPIDP), and chronic organophosphate-induced neuropsychiatric disorder (COPIND). nih.gov

Gastrointestinal Irritation Mechanisms

This compound is recognized as being extremely irritating to the gastrointestinal (GI) tract. epa.govepa.gov This irritation is a primary effect observed following oral administration. epa.govepa.gov Studies in dogs involving capsule administration identified stomach lesions during necropsy. epa.gov In chronic and oncogenicity studies in rats, effects consistent with GI irritation, such as decreased body weight and body weight gain without a corresponding decrease in food consumption, were noted. epa.gov Similarly, oncogenicity studies in mice produced comparable effects. epa.gov

The mechanism of irritation is linked to the compound's poor absorption through the GI tract. epa.govepa.gov Metabolism studies in rats have shown that only 1-7% of an administered dose is absorbed and recovered in the urine. epa.govepa.gov The majority of the compound, between 63% and 80%, is eliminated unchanged in the feces within 24 hours, indicating a high degree of direct contact between the parent compound and the gastrointestinal lining. epa.govepa.gov

Ocular and Dermal Irritation Studies

Research indicates that this compound is a slight eye irritant. epa.gov Studies have observed conjunctivae involvement that persisted for up to 72 hours post-application. epa.gov

In contrast to its effects on the GI tract and eyes, the compound is not considered a skin irritant. epa.gov A 21-day dermal toxicity study showed no signs of systemic toxicity even at high doses. epa.govepa.gov Dermal effects were limited to slight edema observed near the end of the study period. epa.govepa.gov These findings suggest that dermal absorption of difenzoquat is low. epa.govepa.gov

Table 1: Summary of Irritation Studies

| Study Type | Tissue | Finding | Observations |

|---|---|---|---|

| Acute Eye Irritation | Eye | Slight Irritant | Conjunctivae involvement persisted for 72 hours. epa.gov |

| 21-Day Dermal Toxicity | Skin | Not an Irritant | No systemic toxicity; slight edema noted at high doses. epa.govepa.gov |

| Chronic Oral Toxicity | Gastrointestinal Tract | Extreme Irritant | Stomach lesions observed in dogs; weight loss in rats and mice. epa.govepa.gov |

Reproductive and Developmental Toxicology

The potential for difenzoquat to affect reproduction and development has been investigated through various animal studies, including multigeneration, developmental, and chronic toxicity assessments. epa.govepa.gov

Multigeneration Reproduction Toxicity Studies and Methodological Challenges

A multigeneration reproduction toxicity study was submitted to regulatory agencies to evaluate the reproductive effects of difenzoquat. epa.govepa.gov However, this study was deemed unacceptable by the Health Effects Division's Hazard Identification Assessment Review Committee (HIARC) of the U.S. Environmental Protection Agency. epa.gov The study suffered from numerous deficiencies that severely compromised the interpretation of the results, including testing at only two dose levels and evaluating an insufficient number of parameters. epa.gov Due to these methodological shortcomings, an acceptable multigeneration reproduction toxicity study is considered to be outstanding. epa.gov

Developmental Toxicity Assessments in In Utero Exposure Models

Developmental toxicity has been assessed in both rat and rabbit models following in utero exposure. epa.govepa.govregulations.gov In the developmental toxicity study in rats, maternal toxicity was observed at dose levels that did not produce developmental effects in the offspring. epa.govepa.govregulations.gov In the rabbit study, developmental effects, specifically resorptions and skeletal effects, were reported. epa.govregulations.gov However, these effects occurred at the same dose level that caused mortality in the maternal animals and were not considered to be the result of a single dose exposure. epa.govepa.govregulations.gov

Association with Impaired Fetal Growth and Development

The submitted developmental toxicity studies provide data on fetal growth and development. epa.govepa.gov In the rat study, no developmental effects, which would include impaired growth, were observed even at doses causing maternal toxicity. epa.govepa.gov In the rabbit study, while skeletal effects were noted, they were confounded by severe maternal toxicity, including mortality. epa.govregulations.gov One assessment noted that despite high maternal mortality (61%) at the high dose, sufficient data were available to assess developmental toxicity. epa.gov

Table 2: Overview of Reproductive and Developmental Study Findings

| Study Type | Species | Key Findings | Regulatory Assessment |

|---|---|---|---|

| Multigeneration Reproduction | Rat | Data inconclusive due to study design flaws. epa.govregulations.gov | Unacceptable/Non-guideline. epa.govregulations.gov |

| Developmental Toxicity | Rat | Maternal toxicity observed at doses that did not elicit developmental effects. epa.govepa.govregulations.gov | Acceptable/Guideline. epa.gov |

| Developmental Toxicity | Rabbit | Developmental effects (resorptions, skeletal effects) occurred at the same dose causing maternal mortality. epa.govepa.govregulations.gov | Acceptable/Guideline. epa.gov |

| Offspring Susceptibility Assessment | Rat, Rabbit | No evidence of enhanced susceptibility of offspring after in utero exposure. epa.govepa.govregulations.gov | N/A |

Genotoxicity and Carcinogenicity Assessments

Mutagenicity Studies and DNA Damage Pathways

This compound has undergone a series of mutagenicity tests to evaluate its potential to cause genetic damage. The collective database indicates that the compound does not exhibit mutagenic or genotoxic activity in several key assays. epa.govregulations.gov Specifically, negative results were observed in the in vitro mammalian cell gene mutation test and the unscheduled DNA synthesis assay in mammalian cells in culture. epa.gov An in vitro mammalian chromosome aberration test also yielded a negative result. epa.gov These studies are fundamental in assessing a chemical's ability to induce mutations or damage chromosomes, which are critical events in the initiation of cancer. The consistent negative findings across these assays suggest that difenzoquat does not directly interact with or alter DNA.

Table 1: Summary of Difenzoquat Mutagenicity Studies

| Test System | Endpoint Assessed | Result |

|---|---|---|

| In Vitro Mammalian Cell Gene Mutation Test | Gene Mutation | Negative epa.gov |

| Unscheduled DNA Synthesis in Mammalian Cells | DNA Repair Synthesis | Negative epa.gov |

Carcinogenic Potential and Classification Research

Long-term studies have been conducted in animal models to determine the carcinogenic potential of difenzoquat. In these studies, which involved chronic exposure in both rats and mice, no evidence of carcinogenicity was found. epa.govepa.gov No neoplastic lesions (tumors) were reported in any of the long-term toxicity studies. epa.govepa.gov

Based on these findings, the U.S. Environmental Protection Agency (EPA) has classified this compound as a "Group E" chemical, which signifies evidence of non-carcinogenicity for humans. epa.govepa.govorst.edunyc.gov This classification is supported by the lack of tumor formation in comprehensive long-term animal studies. epa.govepa.gov

Endocrine Disruption and Metabolic Health Research

High-Throughput Screening (HTS) for Endocrine Activity

As part of the U.S. EPA's Endocrine Disruptor Screening Program (EDSP), chemicals are evaluated for their potential to interact with the endocrine system. frontiersin.orgfrontiersin.org This program utilizes high-throughput screening (HTS) assays, such as those in the ToxCast program, to rapidly assess a large number of chemicals for bioactivity against various hormonal pathways, including estrogen, androgen, and thyroid systems. frontiersin.orgfrontiersin.orgepa.gov Difenzoquat has been included in these screening efforts. nih.gov While the comprehensive and specific results for difenzoquat's interaction with all endocrine pathways from these HTS assays are not detailed in readily available reports, the program aims to identify substances that may have the potential to disrupt endocrine functions.

Perturbation of Pathways Related to Obesity and Diabetes Outcomes

Insulin (B600854) Sensitivity and Pancreatic Islet Function

Direct research specifically investigating the effects of this compound on insulin sensitivity and the function of pancreatic islets is limited in publicly available scientific literature. Toxicological databases and screening programs are designed to assess a wide range of potential health effects, but specific endpoints such as insulin signaling and beta-cell function are not always the primary focus of standard regulatory testing for herbicides. Consequently, there is no established evidence to suggest that difenzoquat directly perturbs pathways related to obesity or diabetes by affecting insulin sensitivity or pancreatic islet function.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Adipocyte Differentiation and Feeding Behavior

Research into the specific effects of this compound on adipocyte differentiation and feeding behavior is limited; however, some studies and screening programs offer initial insights into its potential impact on these physiological processes.

High-throughput screening data from the U.S. Environmental Protection Agency's (EPA) ToxCast™ program has identified this compound as a chemical with predicted activity in assays relevant to both adipocyte differentiation and feeding behavior. nih.gov This screening approach suggests that this compound is a candidate for further investigation to understand its potential role in pathways related to obesity and metabolic disorders. nih.gov While this data points to a potential interaction, detailed studies elucidating the specific mechanisms of how this compound may influence the differentiation of preadipocytes into mature fat cells are not extensively available in peer-reviewed literature.

Toxicological studies on laboratory animals have provided some evidence regarding the impact of this compound on feeding behavior, primarily through observations of food consumption and body weight changes. In a developmental toxicity study in rats, maternal toxicity, including decreased food consumption and subsequent decreased body weight gain, was observed. epa.gov However, other studies have reported decreases in body weight and body weight gain without a corresponding decrease in food consumption, suggesting that the effect on body weight may be due to mechanisms other than reduced food intake, such as gastrointestinal irritation. epa.govepa.govregulations.gov For instance, a combined chronic toxicity and oncogenicity study in rats noted consistent decreases in body weight and body weight gain at a dose of 125 mg/kg/day in the absence of decreased food consumption. epa.govregulations.gov Similar effects were also reported in an oncogenicity study in mice at doses equal to or greater than 69 mg/kg/day. epa.govepa.gov

The following table summarizes findings from toxicological studies that have assessed the effects of this compound on food consumption and body weight in animal models.

| Species | Study Type | Dosage | Effects on Food Consumption | Effects on Body Weight |

| Rat | Developmental Toxicity | Not specified | Decreased | Decreased gain |

| Rat | Chronic/Oncogenicity | 125 mg/kg/day | No decrease | Consistent decreases in weight and weight gain |

| Mouse | Oncogenicity | ≥69 mg/kg/day | No decrease | Decreases in weight and weight gain |

Environmental Fate and Ecotoxicological Investigations

Environmental Persistence and Degradation Pathways

Difenzoquat (B1210283) metilsulfate demonstrates significant stability across a range of environmental conditions, with laboratory studies consistently indicating a high degree of persistence. The primary route of dissipation appears to be soil binding, rather than degradation. epa.gov

| Parameter | Condition | Duration | Result |

| Hydrolysis | pH 5, 7, 9 @ 25°C | 28 days | Stable, no degradation observed |

Photolysis Dynamics under Various Light Conditions

The compound is also resistant to degradation by light. In aqueous photolysis studies, Difenzoquat metilsulfate in a sterile pH 7 buffered solution showed no degradation after 28 days of continuous irradiation with a xenon arc lamp at 25°C. epa.gov Similarly, in soil photolysis experiments, the compound applied to silt loam soil and exposed to natural sunlight for 8 weeks did not degrade. nih.gov In both aqueous and soil studies, the parent compound was the only substance detected at the end of the test periods. epa.govnih.gov

| Study Type | Medium | Light Source | Duration | Result |

| Aqueous Photolysis | pH 7 buffer | Xenon Arc Lamp | 28 days | No degradation |

| Soil Photolysis | Silt Loam Soil | Natural Sunlight | 8 weeks | No degradation |

Aerobic and Anaerobic Soil Metabolism Studies

Investigations into the metabolism of this compound in soil environments under both aerobic and anaerobic conditions have concluded that the chemical is persistent. regulations.gov Laboratory studies consistently show that the compound does not degrade under these conditions. epa.govregulations.gov One source, however, reports a typical aerobic soil half-life (DT₅₀) of 90 days, with a laboratory-derived DT₅₀ of 100 days at 20°C. herts.ac.uk In an anaerobic soil study where sandy loam soil was flooded and incubated for two months, Difenzoquat did not degrade, and the vast majority of the compound (96.5-102.2%) remained bound to the soil. epa.gov

| Study Type | Condition | Finding |

| Aerobic Soil Metabolism | Laboratory | Persistent, no degradation observed in multiple studies |

| Aerobic Soil Metabolism | - | Typical DT₅₀ of 90-100 days reported in one source herts.ac.uk |

| Anaerobic Soil Metabolism | Flooded Soil | Persistent, no degradation observed |

Aerobic and Anaerobic Aquatic Metabolism Assessments

Specific studies focusing solely on the aerobic and anaerobic aquatic metabolism of this compound are not extensively detailed in publicly available literature. However, based on its established stability in aqueous hydrolysis and photolysis studies, as well as its lack of degradation in anaerobic flooded soil experiments, it can be inferred that significant degradation in aquatic systems is unlikely. epa.gov In a study simulating an aquatic environment through flooded soil, only 0.14-0.21% of the applied [14C] residues were found in the floodwater, indicating low potential for metabolism in the water phase. epa.gov

Microbial Degradation Research

The pronounced persistence of this compound in various laboratory metabolism studies strongly indicates that microbial degradation is not a significant pathway for its dissipation. epa.govregulations.gov No specific microbial degradation pathways or metabolites have been identified in environmental fate studies. regulations.govepa.gov The consistent finding across multiple assessments is that the parent compound remains undegraded in soil metabolism tests, suggesting a high resistance to microbial action. epa.govregulations.gov

Transport and Mobility in Environmental Compartments

The environmental mobility of this compound is considered to be low. epa.govregulations.gov The principal mechanism for its dissipation in the environment is strong binding to soil particles. regulations.gov Laboratory batch equilibrium experiments demonstrate that the compound is relatively immobile in various soil types, including sandy loam, sandy clay loam, silt loam, and clay loam. epa.gov

Field studies corroborate these laboratory findings, showing that Difenzoquat was not detected below the 0 to 6-inch soil layer, which indicates that leaching through the soil profile is not a significant concern. regulations.gov However, field dissipation studies have shown that residues decline over time, with reported half-lives varying from 49-75 days in California to 254-354 days in Oregon and 337 days in North Dakota. regulations.gov This contrasts with laboratory findings where no degradation was observed, a discrepancy that may be attributable to different analytical methods or other environmental factors not replicated in the lab. epa.gov

Key mobility indicators further classify this compound as being relatively immobile:

Freundlich Adsorption Coefficient (Kads): Values range from 124 to 685. epa.govregulations.gov

Organic Carbon-Water (B12546825) Partition Coefficient (Koc): Values range from 23,071 to 36,231 mL/g. regulations.gov

These high Kads and Koc values signify a strong tendency for the chemical to adsorb to soil and organic matter, minimizing its potential for transport into groundwater. epa.govregulations.gov

| Mobility Parameter | Value Range | Implication |

| Kads | 124 - 685 | Relatively Immobile |

| Koc | 23,071 - 36,231 | Relatively Immobile |

Soil Adsorption and Desorption Characteristics

Difenzoquat is a cationic herbicide, and its behavior in soil is largely dictated by its positive charge. This charge leads to strong adsorption to negatively charged soil components like clay and organic matter. nih.gov Laboratory data confirm a high degree of adsorption to soil, with soil organic carbon-water partitioning coefficient (Koc) values ranging from 23,071 to 36,231. regulations.gov Such high Koc values are indicative of a substance that is relatively immobile in soil. regulations.gov

Non-competitive adsorption experiments have shown that while difenzoquat is adsorbed by soil, its adsorption is less strong compared to the divalent cationic herbicides diquat (B7796111) and paraquat (B189505). nih.gov Desorption studies further support the strong binding of difenzoquat to soil particles. Experiments using calcium chloride solution to induce desorption showed that only about 31% of the adsorbed difenzoquat was released. nih.gov This indicates that once bound to soil, difenzoquat is not easily released back into the soil solution, contributing to its persistence in the upper soil layers. epa.gov

| Parameter | Value Range | Interpretation |

| Adsorption Coefficient (Kas) | 124 - 685 | High degree of adsorption regulations.gov |

| Organic Carbon Partition Coefficient (Koc) | 23,071 - 36,231 | Relatively immobile in soil regulations.gov |

| Desorption (%) | ~31% | Strong binding to soil particles nih.gov |

Table 1: Soil Adsorption and Desorption Data for Difenzoquat

Potential for Particle-Bound Transport

Due to its strong adsorption to soil particles, the primary mechanism for the off-site movement of difenzoquat is through soil erosion and runoff. herts.ac.ukwur.nl While the herbicide itself has low mobility within the soil profile, it can be transported to adjacent aquatic environments when soil particles to which it is bound are carried away by wind or water. epa.govwur.nl The extent of this particle-bound transport is influenced by factors such as soil type, the slope of the land, rainfall intensity, and agricultural practices that affect soil erosion. wur.nl

Volatility Assessments

This compound is characterized by a very low vapor pressure, which suggests a low potential for volatilization. herts.ac.ukepa.gov This means that it is unlikely to transform into a gaseous state and dissipate into the atmosphere from soil or plant surfaces. Consequently, volatilization is not considered a significant pathway for the environmental dissipation of difenzoquat, and long-range atmospheric transport in the vapor phase is negligible. herts.ac.ukepa.gov

Ecotoxicity to Non-Target Organisms

Aquatic Ecotoxicity Research (e.g., Fish, Invertebrates)

Available toxicity data indicate that difenzoquat is generally slightly to moderately toxic to aquatic organisms. regulations.govepa.gov

Fish : Studies on freshwater fish have shown slight toxicity. The 96-hour acute lethal concentration (LC50) for rainbow trout was reported as 694 mg/L, while for bluegill, the LC50 values ranged from 46.5 to 696 mg/L. epa.gov

Invertebrates : Difenzoquat is moderately toxic to freshwater invertebrates. regulations.govepa.gov The 48-hour acute effective concentration (EC50) for Daphnia magna is 2.63 mg/L. herts.ac.ukepa.gov

| Organism | Test Duration | Endpoint | Value (mg/L) | Toxicity Classification |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC50 | 694 | Slightly toxic herts.ac.ukepa.gov |

| Bluegill (Lepomis macrochirus) | 96-hour | LC50 | 46.5 - 696 | Slightly toxic epa.gov |

| Water Flea (Daphnia magna) | 48-hour | EC50 | 2.63 | Moderate herts.ac.ukepa.gov |

Table 2: Aquatic Ecotoxicity of Difenzoquat

Terrestrial Ecotoxicity Studies (e.g., Birds, Earthworms, Honey Bees)

Birds : Difenzoquat is considered slightly toxic to birds on an acute oral basis and practically non-toxic on a dietary basis. epa.gov The acute oral LD50 for bobwhite quail was determined to be 1,577 mg/kg. epa.gov

Earthworms : The acute toxicity to earthworms is considered moderate. herts.ac.uk

Honey Bees : Difenzoquat is classified as non-toxic to honey bees. epa.govepa.gov

| Organism | Endpoint | Value | Toxicity Classification |

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | 1,577 mg/kg | Slightly toxic epa.gov |

| Earthworms | Acute | - | Moderate herts.ac.uk |

| Honey Bees (Apis mellifera) | Acute Contact | - | Non-toxic epa.govepa.gov |

Table 3: Terrestrial Ecotoxicity of Difenzoquat

Effects on Non-Target Aquatic and Terrestrial Flora

As a herbicide, difenzoquat is inherently toxic to plants. Its use, particularly through aerial application, poses a high risk to non-target terrestrial and aquatic plants. regulations.govepa.gov

Aquatic Flora : Difenzoquat is considered moderately toxic to algae. The acute EC50 for growth rate inhibition in unknown algae species is 0.54 mg/L. herts.ac.uk While specific data for aquatic vascular plants were not found in the search results, the U.S. EPA has indicated that the risk to non-target aquatic plants is expected to be high and requires further testing. epa.gov

Terrestrial Flora : The risk of difenzoquat affecting non-target terrestrial plants through spray drift is high. regulations.govepa.gov The U.S. EPA has noted that although specific data were not available, it is anticipated that the risk to non-target terrestrial plants will be high and has required further studies to confirm this assessment. epa.gov

| Organism Group | Endpoint | Value (mg/L) | Toxicity Classification |

| Algae | Acute EC50 (growth rate) | 0.54 | Moderate herts.ac.uk |

Table 4: Ecotoxicity to Non-Target Flora

Bioaccumulation Potential in Environmental Matrices

The environmental fate of this compound is largely dictated by its interaction with soil. Laboratory data have shown a high degree of adsorption to soil, which is considered the primary route of dissipation epa.govregulations.gov. This strong binding makes the compound relatively immobile in the soil environment regulations.gov.

Key findings regarding its environmental persistence and mobility include:

Soil: this compound is considered persistent and relatively immobile in soil regulations.gov. Laboratory studies indicate persistence, while field dissipation studies show that residues decline over time epa.gov. The compound is stable against aerobic and anaerobic soil metabolism regulations.gov.

Water: It is stable to hydrolysis in aqueous solutions regulations.gov. Due to its high adsorption to soil particles, the potential for leaching into groundwater is considered minimal epa.gov.

Photolysis: The compound is stable and does not degrade through aqueous or soil photolysis regulations.gov.

Given its strong affinity for soil particles (high Koc values), the potential for this compound to bioaccumulate in the fatty tissues of organisms is generally considered low. The primary mechanism of environmental clearance is through binding to soil rather than degradation or uptake by organisms.

The table below details the soil adsorption coefficient for Difenzoquat.

| Parameter | Value | Interpretation |

| Kocs | 23,071 - 36,231 | Relatively Immobile |

Koc: Soil Organic Carbon-Water Partitioning Coefficient. Higher values indicate stronger adsorption to soil and less mobility.

Ecological Risk Assessment Methodologies

The ecological risk assessment for this compound, as conducted by regulatory bodies like the U.S. Environmental Protection Agency (EPA), involves a systematic process to evaluate potential adverse effects on non-target organisms regulations.gov. This process is intended to ensure that the pesticide meets the standard of no unreasonable adverse effects on the environment regulations.gov.

The methodology is centered on a risk quotient (RQ) approach. The RQ is a ratio calculated by dividing the Estimated Environmental Concentration (EEC) by an ecotoxicological endpoint, such as the LC50 or EC50. An RQ exceeding a level of concern (LOC) suggests a potential risk.

Key aspects of the risk assessment for this compound include:

Exposure Assessment: EECs are derived for both aquatic and terrestrial environments. These estimations consider factors like application rates, methods (ground vs. aerial), and environmental transport mechanisms such as spray drift and runoff regulations.gov. For this compound, spray drift and, to a lesser extent, runoff are the primary transport mechanisms considered regulations.gov. Volatilization and leaching are not seen as significant pathways regulations.gov.

Effects Assessment: This involves reviewing toxicity data for a range of non-target organisms, as detailed in the biodiversity impact section.

Risk Characterization: The calculated risk quotients are compared to established levels of concern. For this compound, assessments have suggested that the risk quotients for fish and freshwater invertebrates did not exceed the levels of concern regulations.gov. However, potential risks were identified for endangered birds and non-target plants, necessitating further evaluation and sometimes requiring additional data on phytotoxicity and spray drift regulations.gov.

These assessments form the basis for regulatory decisions, including the registration and re-registration of the pesticide, and help identify data gaps where more research is needed to refine the risk characterization regulations.gov.

Analytical Methodologies for Difenzoquat Metilsulfate Research

Sample Preparation Techniques for Complex Matrices

The initial and often most critical step in the analytical process is sample preparation. The primary goal is to extract Difenzoquat (B1210283) metilsulfate from the sample matrix (such as soil, water, or food products) and remove interfering substances that could compromise the accuracy of subsequent analysis. The complexity of the matrix dictates the required level of cleanup. researchgate.netnih.govsemanticscholar.org

For solid samples like soil, a multi-step procedure is often employed. One established method involves mixing the soil with sea sand and packing it into a chromatographic column. The Difenzoquat is then extracted using a solution of hydrochloric acid in methanol (B129727). epa.gov This extract is concentrated, and co-extractives are removed by partitioning with hexane. Subsequently, the Difenzoquat is partitioned into methylene (B1212753) chloride. epa.gov A final cleanup step is performed using alumina (B75360) column chromatography to ensure a purified sample ready for analysis. epa.gov

In food and beverage commodities, a common extraction method utilizes a mixture of water, methanol, and formic acid (e.g., in a 69.6:30:0.4 v/v/v ratio). nih.gov For liquid samples like juices, simple dilution with the extraction solution may be sufficient. nih.gov For more complex food items, this extraction is the first step before further analysis.

For water samples, where concentrations can be very low, preconcentration or enrichment techniques are necessary. On-line solid-phase extraction (SPE) is an efficient approach. researchgate.net A specific method for Difenzoquat in water involves an integrated enrichment step where the analyte is trapped from a flowing water sample by strong adsorption onto an enrichment column. nih.gov This not only concentrates the analyte but also serves as a cleanup step. Another approach for quaternary ammonium (B1175870) herbicides in water uses weak cation exchange solid-phase extraction. alsenvironmental.co.uk

The table below summarizes various sample preparation techniques for Difenzoquat metilsulfate in different matrices.

Table 1: Sample Preparation Techniques for this compound| Matrix | Technique | Key Steps |

|---|---|---|

| Soil | Column Extraction & Liquid-Liquid Partitioning | Extraction with HCl in methanol; Hexane wash to remove co-extractives; Partitioning into methylene chloride; Alumina column cleanup. epa.gov |

| Food & Beverages | Solvent Extraction | Extraction with a water/methanol/formic acid mixture. nih.gov |

| Water | On-line Trace Enrichment | Trapping of Difenzoquat from the sample onto an enrichment column, followed by direct desorption into the analytical system. nih.gov |

| Water | Solid-Phase Extraction (SPE) | Use of weak cation exchange cartridges to retain and concentrate the cationic Difenzoquat analyte. alsenvironmental.co.uk |

| Citrus & Juices | Ion-Pair Extraction | Extraction using an ion-pairing agent in a solvent like methylene chloride. researchgate.net |

Chromatographic Separation Methods

Following sample preparation, chromatographic techniques are used to separate this compound from any remaining matrix components or other analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Difenzoquat. Reversed-phase HPLC (RP-HPLC) is a commonly documented method. One such method specifies the use of a Selectosil 5 C18 column with a mobile phase consisting of a 60:40 mixture of methanol and water (adjusted to pH 3 with phosphoric acid). nih.gov Detection is typically achieved using a UV detector set at 254 nm, with a retention time of approximately 6.6 minutes under these conditions. nih.gov

Another HPLC method, designed for determining low residue levels in water, combines an on-line enrichment step with subsequent RP-HPLC analysis and UV detection at 255 nm. nih.gov Ion-pair chromatography is another variation of HPLC that has been successfully used for the separation of quaternary ammonium herbicides, including Difenzoquat, often coupled with mass spectrometry for detection. researchgate.net

Given that Difenzoquat is a permanently charged cationic molecule, cation-exchange chromatography is an exceptionally suitable separation technique. thermofisher.com This method leverages the electrostatic interaction between the positively charged Difenzoquat and the negatively charged stationary phase of the chromatography column.

A rapid analysis method for several quaternary ammonium pesticides, including Difenzoquat, employs cation-exchange liquid chromatography. nih.gov This method utilizes a specialized column (e.g., an IonPac CS17) that allows for the use of formic acid and acetonitrile (B52724) as the mobile phase, achieving efficient separation of these polar pesticides. nih.gov The selection of the appropriate cation-exchange column is critical for achieving good resolution and peak shape for these compounds. thermofisher.com This technique is particularly powerful when coupled with high-resolution mass spectrometry, as it provides excellent separation for a class of compounds that can be challenging to analyze with traditional reversed-phase methods. nih.govalsenvironmental.co.uk

Spectroscopic and Spectrometric Detection Techniques

The final stage of the analytical workflow is the detection and quantification of the separated this compound.

Kinetic-spectrophotometric methods offer a viable alternative to chromatography, particularly when simpler, more cost-effective instrumentation is desired. A method has been developed for the determination of Difenzoquat residues in citrus fruits and baby juices based on its inhibitory effect on a chemical reaction. researchgate.net

The method is based on the inhibition of the copper (II)-catalyzed oxidation of sulfanile acid by hydrogen peroxide. The presence of Difenzoquat slows down this reaction. researchgate.net The progress of the uninhibited reaction is monitored spectrophotometrically by measuring the increase in absorbance of the colored product at a wavelength of 370 nm. researchgate.net The rate of the reaction is inversely proportional to the concentration of Difenzoquat. This method was reported to be effective for quantifying Difenzoquat in ranges from 0.36 to 7.20 μg/mL, with a quantification limit of 0.184 μg/mL. researchgate.net

Table 2: Parameters of a Kinetic-Spectrophotometric Method for Difenzoquat

| Parameter | Value/Description |

|---|---|

| Principle | Inhibitory effect of Difenzoquat on the Cu(II)-catalyzed oxidation of sulfanile acid by hydrogen peroxide. researchgate.net |

| Measurement Wavelength | 370 nm. researchgate.net |

| Quantification Range | 0.36 - 1.80 μg/mL and 1.80 - 7.20 μg/mL. researchgate.net |

| Limit of Quantification (LOQ) | 0.184 μg/mL. researchgate.net |

| Application | Determination of residues in citruses and baby juices. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) is a powerful and increasingly utilized technique for the definitive identification and sensitive quantification of pesticide residues. nih.govresearchgate.net Unlike low-resolution mass spectrometry, HRMS instruments (like Orbitrap or Time-of-Flight analyzers) provide highly accurate mass measurements, which allows for the confident determination of a compound's elemental composition. This high mass accuracy significantly enhances the reliability of identification. nih.gov

For the analysis of Difenzoquat, HRMS is often coupled with liquid chromatography, particularly cation-exchange chromatography. nih.gov One study details a method using isotope-dilution HRMS for the simultaneous determination of Difenzoquat and other quaternary ammonium pesticides in food and beverage samples. nih.gov This approach provides excellent sensitivity and selectivity, achieving low detection limits. For Difenzoquat, the detection limit in food and beverage matrices was established at 1.5 μg/L. nih.gov The combination of chromatographic separation with HRMS detection offers a robust and reliable workflow for the trace-level analysis of Difenzoquat in complex samples. nih.govthermofisher.com

Table 3: Performance of a Cation-Exchange LC-HRMS Method for Difenzoquat

| Parameter | Finding |

|---|---|

| Analytes | Chlormequat, Difenzoquat, Diquat (B7796111), Mepiquat, Paraquat (B189505). nih.gov |

| Separation | Cation-exchange liquid chromatography. nih.gov |

| Detection | High-Resolution Mass Spectrometry (Orbitrap). nih.gov |

| Difenzoquat Detection Limit | 1.5 μg/L (in food and beverage matrices). nih.gov |

| Trueness (Recovery) | Ranged from 64% to 118% across all analytes. nih.gov |

| Precision (Repeatability, RSD%) | Ranged from 0.2% to 24% across all analytes. nih.gov |

LC-Quadrupole Time-of-Flight (QTOF) MS for Compound Confirmation

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) serves as a powerful tool for the definitive confirmation of this compound. This high-resolution mass spectrometry technique provides highly accurate mass measurements, enabling the precise identification of the target compound and its fragments.

In a typical LC-QTOF-MS workflow for Difenzoquat analysis, the sample extract is first subjected to chromatographic separation to isolate the analyte of interest from the matrix. The separated compound then enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI) in positive mode. The QTOF analyzer then measures the mass-to-charge ratio (m/z) of the resulting ions with exceptional accuracy.

For Difenzoquat, the precursor ion corresponding to the cationic form of the molecule is typically targeted. The high-resolution capabilities of the QTOF instrument allow for the determination of the elemental composition of this ion, providing a high degree of confidence in its identification. Further confirmation is achieved through tandem mass spectrometry (MS/MS) experiments. In this mode, the precursor ion is fragmented, and the resulting product ions are analyzed. The fragmentation pattern of Difenzoquat provides a unique spectral "fingerprint" that can be compared to a reference standard or a spectral library for unambiguous confirmation.

A study on the screening of numerous pesticide residues in fruits and vegetables utilized LC-QTOF-MS to develop an accurate mass database and spectra library. This approach allows for high-throughput screening and confirmation of compounds like Difenzoquat by comparing the accurate mass and fragmentation spectra of detected peaks with the established library entries. researchgate.net The method's ability to perform a full scan of fragments enhances the accuracy of qualitative identification. researchgate.net

Table 1: Key Parameters in LC-QTOF-MS Analysis of this compound

| Parameter | Typical Value/Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 249.1392 (for the Difenzoquat cation) |

| Mass Resolution | >10,000 FWHM |

| Mass Accuracy | < 5 ppm |

| Collision Energy | Optimized for characteristic fragmentation |

This table is interactive. Users can sort and filter the data.

The high sensitivity and selectivity of LC-QTOF-MS make it an invaluable technique for the confirmation of this compound residues in complex matrices, ensuring high confidence in analytical results.

Advanced Tracing Techniques

Isotopic labeling is a critical technique for elucidating the environmental fate and degradation pathways of Difenzoquat. wikipedia.org By replacing one or more atoms in the Difenzoquat molecule with a stable or radioactive isotope, researchers can trace the movement and transformation of the compound in various environmental compartments. Carbon-14 (¹⁴C) is a commonly used radionuclide for this purpose due to its relatively long half-life and the central role of carbon in organic molecules. researchgate.net

In a typical degradation study, ¹⁴C-labeled Difenzoquat is introduced into a controlled environmental system, such as a soil or water microcosm. Over time, samples are collected and analyzed to determine the distribution and chemical form of the ¹⁴C label. This allows for the quantification of the parent compound, its metabolites, and any non-extractable residues.

Key applications of ¹⁴C-Difenzoquat in degradation studies include:

Metabolism Studies: Identifying the chemical structures of degradation products in soil and water.

Mineralization Studies: Quantifying the conversion of the labeled carbon to ¹⁴CO₂, which indicates the complete breakdown of the organic molecule.

Bound Residue Formation: Determining the extent to which Difenzoquat and its degradates become incorporated into the soil organic matter.

Environmental fate studies have indicated that Difenzoquat is persistent and relatively immobile in soil. epa.govregulations.gov Laboratory studies on aerobic and anaerobic soil metabolism, which would typically utilize ¹⁴C-labeling, have shown no significant degradation of the parent compound. epa.govregulations.gov The primary route of dissipation appears to be strong binding to soil particles. epa.govregulations.gov

Table 2: Example Data from a Hypothetical ¹⁴C-Difenzoquat Soil Degradation Study

| Time (Days) | Parent Difenzoquat (%) | Extractable Metabolites (%) | Non-Extractable Residues (%) | Mineralization (¹⁴CO₂) (%) |

| 0 | 100 | 0 | 0 | 0 |

| 30 | 85 | 5 | 8 | 2 |

| 60 | 72 | 8 | 15 | 5 |

| 90 | 60 | 10 | 22 | 8 |

This table is interactive. Users can sort and filter the data.

The use of isotopic labeling provides invaluable quantitative data on the transformation and fate of Difenzoquat in the environment, which is essential for comprehensive risk assessments.

Development and Validation of Residue Analysis Methods

The development and validation of robust analytical methods are crucial for the accurate and reliable quantification of this compound residues in various matrices, including crops, soil, and water. These methods are essential for regulatory monitoring and ensuring compliance with established maximum residue limits (MRLs).

Method development typically involves several key steps:

Extraction: Selecting an appropriate solvent and technique to efficiently remove Difenzoquat residues from the sample matrix. For polar compounds like Difenzoquat, acidified methanol is often employed.

Clean-up: Removing interfering co-extracted compounds from the sample extract to improve the accuracy and sensitivity of the final analysis. Solid-phase extraction (SPE) is a common clean-up technique.

Determination: Utilizing a suitable analytical instrument for the separation and quantification of Difenzoquat. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high selectivity and sensitivity. eurl-pesticides.eu

Once a method is developed, it must undergo a rigorous validation process to ensure its performance meets predefined criteria. The key validation parameters include:

Specificity/Selectivity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The range over which the instrumental response is directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with accuracy.

A variety of analytical methods have been developed for Difenzoquat. For instance, an RP-HPLC method with UV detection has been established for quality control of Difenzoquat formulations. nih.gov More sensitive methods, such as enzyme-linked immunosorbent assays (ELISA), have been developed for quantifying residues in food products like beer and cereals, with reported recoveries ranging from 72% to 101%. acs.org For water samples, on-line solid-phase extraction coupled with LC-MS/MS has been utilized for the direct determination of Difenzoquat and other quaternary ammonium herbicides. researchgate.net

Table 3: Typical Validation Parameters for a Difenzoquat Residue Analysis Method in a Plant Matrix

| Validation Parameter | Acceptance Criteria | Example Finding |

| Linearity (r²) | > 0.99 | 0.999 |

| Accuracy (Recovery) | 70-120% | 85-105% |

| Precision (RSD) | < 20% | < 15% |

| LOQ | Dependent on regulatory requirements | 0.01 mg/kg |

This table is interactive. Users can sort and filter the data.

The successful development and validation of these analytical methods are fundamental to the monitoring and regulation of this compound in the environment and food supply.

Advanced Research Topics and Future Directions

Computational Chemistry and Modeling for Structure-Activity Relationships